Pioglitazone-d4 N-Oxide (deuterated)
CAS No.: 1329805-73-3
Cat. No.: VC0196667
Molecular Formula: C19H16N2O4SD4
Molecular Weight: 376.47
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1329805-73-3 |
---|---|
Molecular Formula | C19H16N2O4SD4 |
Molecular Weight | 376.47 |
Fundamentals of Deuteration in Pharmaceutical Compounds
Deuteration Process and Rationale
Pioglitazone: Parent Compound Characteristics
Structure and Pharmacological Profile
Pioglitazone is an oral antidiabetic medication that exists as a racemic mixture of two stereoisomers: (R)-pioglitazone and (S)-pioglitazone. These stereoisomers interconvert both in vitro and in vivo, with each exhibiting distinct pharmacological profiles . The compound functions primarily through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose metabolism and insulin sensitivity. Additionally, research has revealed that pioglitazone inhibits lipopolysaccharide-induced nitric oxide synthase (iNOS) expression, which may contribute to its neuroprotective effects .
Clinical Applications and Limitations
Deuterated Pioglitazone Compounds
Pharmacokinetic Advantages
The incorporation of deuterium at the chiral center of pioglitazone significantly alters the stereochemical stability of the compound. In animal studies, deuterium-stabilized (R)-pioglitazone (PXL065) demonstrated a 4-fold increase in relative exposure compared to the racemic mixture, with an R:S ratio of 4 . This enhanced stereochemical stability may contribute to more predictable pharmacokinetics and potentially reduced variability in clinical response.
N-Oxide Formation in Pharmaceutical Compounds
Chemical Principles and Synthesis
N-oxidation involves the addition of an oxygen atom to a nitrogen center, resulting in a positively charged nitrogen and a negatively charged oxygen (N⁺-O⁻). This modification typically alters the physicochemical properties of the compound, including solubility, lipophilicity, and metabolic stability. N-oxides can be synthesized through oxidation reactions using reagents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or oxidative enzymes. The N-oxide formation in pioglitazone would likely occur at the nitrogen atom within the thiazolidinedione heterocycle.
Impact on Pharmacological Properties
N-oxide derivatives often exhibit altered pharmacokinetic profiles compared to their parent compounds. They typically demonstrate increased water solubility due to the polar N⁺-O⁻ group, which can enhance dissolution rates and oral bioavailability. Additionally, N-oxidation can modify metabolism pathways, as the N-oxide functional group may be less susceptible to certain metabolic transformations while potentially introducing new metabolic routes. The combination of N-oxidation with deuteration represents a sophisticated approach to modulating drug metabolism and distribution.
Pioglitazone-d4 N-Oxide: Structural and Chemical Properties
Molecular Structure and Deuterium Positioning
Pioglitazone-d4 N-Oxide incorporates four deuterium atoms at the chiral center of the pioglitazone molecule, similar to the approach used in developing PXL065. The strategic placement of deuterium atoms at the chiral center stabilizes the stereochemical configuration, potentially reducing the interconversion between (R) and (S) enantiomers. The N-oxide functional group is positioned on the nitrogen atom, creating a modified pharmacophore with altered electronic and steric properties.
Physicochemical Characteristics
The incorporation of both deuterium atoms and an N-oxide group is expected to significantly alter the physicochemical profile of pioglitazone. The deuteration likely enhances metabolic stability, while the N-oxide formation increases polarity and water solubility. These modifications may collectively improve the bioavailability and pharmacokinetic properties of the compound. The altered electron distribution resulting from N-oxidation might also influence receptor binding characteristics and metabolic pathways.
Pharmacokinetic Considerations
Comparative Pharmacokinetic Parameters
Table 1 below presents theoretical pharmacokinetic parameters comparing Pioglitazone-d4 N-Oxide with related compounds, based on extrapolations from available data on deuterated pioglitazone compounds.
Parameter | Pioglitazone | Deuterated (R)-Pioglitazone | Pioglitazone N-Oxide | Pioglitazone-d4 N-Oxide |
---|---|---|---|---|
Half-life (h) | 3-7 | Similar to parent compound | Potentially increased | Potentially increased |
Bioavailability (%) | 80 | Similar to parent compound | Potentially enhanced | Potentially enhanced |
R:S Ratio | 1:1 | 4:1 | 1:1 | Potentially stabilized at 4:1 |
Metabolism | Formation of M-III, M-IV | Reduced metabolism | Altered pathway | Significantly altered pathway |
Protein Binding (%) | >99 | Similar to parent compound | Potentially reduced | Potentially reduced |
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of Pioglitazone-d4 N-Oxide would likely involve nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR. The deuteration would be evident in ¹H NMR through the absence of signals at positions where hydrogen has been replaced by deuterium. For example, similar deuterated compounds show characteristic changes in the NMR spectrum, with signals at δ 7.78, 7.51, and other positions indicating structural integrity with deuterium incorporation .
Mass Spectrometry and Chromatographic Techniques
High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula and exact mass of Pioglitazone-d4 N-Oxide. The mass spectrum would show a molecular ion peak shifted by approximately 4 atomic mass units compared to non-deuterated pioglitazone N-oxide, corresponding to the four deuterium atoms. Chromatographic methods, including liquid chromatography-mass spectrometry (LC-MS), would be valuable for assessing purity and detecting potential impurities or degradation products.
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